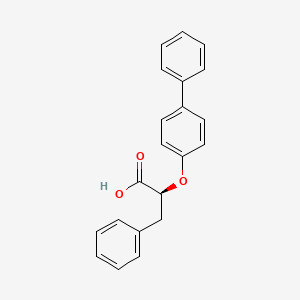

(2S)-2-(biphenyl-4-yloxy)-3-phenylpropanoic acid

Vue d'ensemble

Description

Peroxisome proliferator-activated receptors (PPARs) are activated by fatty acids and eicosanoids as well as antidyslipidemic agents. Among the receptor isotypes, PPARα demonstrates a particular role in fatty acid oxidation whereas PPARγ is known to be involved in adipocyte differentiation and lipid storage. LT175 is a dual PPARα/γ ligand that displays partial agonism toward PPARγ (EC50s = 0.22, 0.26, and 0.48 µM for hPPARα, mPPARα, and hPPARγ, respectively). It exhibits low adipogenic activity in vitro and improves glucose homeostasis in diet-induced insulin resistant mice. LT175 was shown to disrupt the recruitment of coregulators, cyclic-AMP response element-binding protein-binding protein and nuclear corepressor 1, to PPARγ.1

Novel PPARα/γ ligand with potent insulin sensitizing effects and reduced adipogenic properties

LT 175 is used as an dual PPARα/γ ligand which shows partial agonism to PPARγ. It exhibits low adipogenic activity in vitro and improves glucose homeostasis in diet-induced insulin resistant mice.

LT175 is a PPARα/γ ligand with potent insulin sensitizing effects and reduced adipogenic properties.

Applications De Recherche Scientifique

1. Synthesis and Optical Resolution

(2S)-2-(biphenyl-4-yloxy)-3-phenylpropanoic acid and its derivatives have been studied for their synthesis and optical resolution. A method for obtaining optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid via optical resolution has been demonstrated. This involves the use of resolving agents and preferential crystallization to yield products with high optical purity, crucial in the synthesis of chiral compounds (Shiraiwa et al., 2003).

2. Computational Peptidology

The molecular properties and structures of various antifungal tripeptides, including derivatives of (2S)-2-(biphenyl-4-yloxy)-3-phenylpropanoic acid, have been studied through computational peptidology. This involves conceptual density functional theory to determine reactivity descriptors and bioactivity scores, offering valuable insights for drug design (Flores-Holguín et al., 2019).

3. Medicinal Chemistry

Significant research has been conducted in the field of medicinal chemistry, particularly in designing drugs for conditions like type 2 diabetes. Compounds derived from (2S)-2-(biphenyl-4-yloxy)-3-phenylpropanoic acid have been found to act as GPR40 agonists, showing promise as antidiabetic drugs. These studies include the synthesis, characterization, and evaluation of these compounds' pharmacological activities (Negoro et al., 2010).

Mécanisme D'action

Target of Action

LT175, also known as (2S)-2-(biphenyl-4-yloxy)-3-phenylpropanoic acid, is a dual ligand for the peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ . PPARs are ligand-dependent transcription factors that play crucial roles in regulating lipid and glucose metabolism .

Mode of Action

LT175 interacts with PPARγ and affects the recruitment of the coregulators cyclic-AMP response element-binding protein-binding protein and nuclear corepressor 1 (NCoR1) . It has a partial agonist profile against PPARγ and interacts with a newly identified region of the PPARγ-ligand binding domain . This interaction results in differential activation of PPARγ target genes involved in fatty acid esterification and storage .

Biochemical Pathways

The activation of PPARγ target genes by LT175 leads to changes in fatty acid esterification and storage pathways . This results in a less severe lipid accumulation compared with that triggered by rosiglitazone, suggesting that LT175 may have a lower adipogenic activity .

Pharmacokinetics

Its effects on insulin sensitivity and body weight suggest that it is orally active and can be effectively absorbed and distributed in the body .

Result of Action

The administration of LT175 leads to improved insulin sensitivity and reduced body weight via selective gene activation in adipose tissue . It significantly reduces plasma glucose, insulin, non-esterified fatty acids, triglycerides, and cholesterol and increases circulating adiponectin and fibroblast growth factor 21 levels . These changes indicate improved glucose homeostasis and insulin sensitivity .

Action Environment

The observed effects of lt175 were noted in the context of a high-fat diet, suggesting that diet may influence the compound’s action .

Propriétés

IUPAC Name |

(2S)-3-phenyl-2-(4-phenylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O3/c22-21(23)20(15-16-7-3-1-4-8-16)24-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20H,15H2,(H,22,23)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTPJJNNACUQQR-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)OC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)OC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(biphenyl-4-yloxy)-3-phenylpropanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

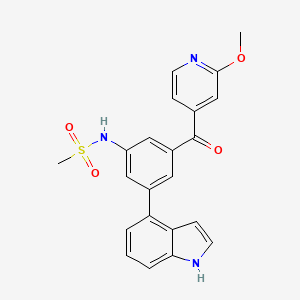

![N-[(4-methylcyclohexyl)carbonyl]-N-pyridin-4-yltryptophanamide](/img/structure/B1675260.png)

![6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride](/img/structure/B1675266.png)

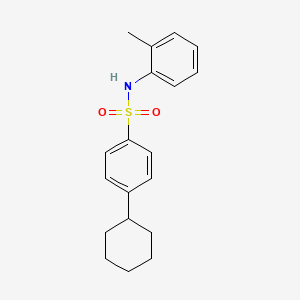

![3-{[(4-Methylphenyl)sulfonyl]amino}propyl pyridin-4-ylcarbamate](/img/structure/B1675268.png)